3-Bromo-8-methylquinolin-6-amine
Description
Overview of the Quinoline (B57606) Core Structure in Heterocyclic Organic Chemistry
Quinoline, a bicyclic aromatic compound, is formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. acs.org Its chemical formula is C9H7N, and it is also known as 1-azanaphthalene or benzo[b]pyridine. acs.orguni.lu This fusion of a carbocyclic and a heterocyclic ring bestows upon quinoline a unique set of physicochemical properties. The presence of the nitrogen atom in the pyridine ring introduces a degree of basicity and polarity, making it a weak tertiary base that can form salts with acids. uni.lu
The electronic landscape of the quinoline ring system is characterized by a degree of electron deficiency in the pyridine ring due to the electronegativity of the nitrogen atom. This influences its reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions. uni.lu The benzene part of the molecule behaves much like other aromatic hydrocarbons. This dual reactivity allows for a wide range of chemical modifications, making quinoline a versatile building block in organic synthesis.
Importance of Positional Functionalization in Quinoline Chemical Research
The true versatility of the quinoline scaffold is unlocked through positional functionalization, where various chemical groups are attached to specific positions on the ring system. The location and nature of these substituents have a profound impact on the molecule's electronic properties, steric profile, and ultimately, its biological activity and potential applications. bldpharm.com
Even minor modifications, such as the addition of a hydroxyl or carboxyl group, can significantly alter a molecule's behavior. nih.gov Researchers have extensively explored the introduction of different functional groups at various positions to modulate the properties of quinoline derivatives. For instance, substitutions at the 2, 4, 6, and 8-positions have been shown to be particularly important in the development of new therapeutic agents. The ability to selectively introduce functional groups allows for the fine-tuning of a compound's interaction with biological targets, such as enzymes and receptors. This targeted approach is a cornerstone of modern drug discovery and materials science.
Contextualizing 3-Bromo-8-methylquinolin-6-amine within Contemporary Substituted Quinoline Research
Within the vast landscape of substituted quinolines, this compound emerges as a molecule of interest. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structure allows for informed speculation on its potential significance. The molecule features three distinct functionalizations on the quinoline core: a bromine atom at the 3-position, a methyl group at the 8-position, and an amine group at the 6-position.
The bromine atom, a halogen, is a common feature in many bioactive compounds and can participate in various chemical reactions, including cross-coupling reactions, which are powerful tools for creating more complex molecules. The methyl group can influence the molecule's lipophilicity and steric interactions. The amine group is a key functional group in many pharmaceuticals, often involved in hydrogen bonding and salt formation, which can affect a compound's solubility and bioavailability.
Given the established importance of substituted quinolines in medicinal chemistry, it is plausible that this compound could serve as a valuable intermediate or building block in the synthesis of novel compounds with potential therapeutic applications. The specific arrangement of its functional groups offers a unique chemical scaffold that could be explored for various biological activities.
Interactive Data Tables
Table 1: Properties of Representative Substituted Quinolines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |
| 6-Bromo-3-methylpyridin-2-amine | C6H7BrN2 | 187.04 | Bromo, Methyl, Amine |
| 3-Bromo-6-methoxyquinolin-8-amine | C10H9BrN2O | 253.10 | Bromo, Methoxy, Amine |
| 6-Bromo-8-methylquinolin-3-ol | C10H8BrNO | 238.08 | Bromo, Methyl, Hydroxyl |
| 3-bromo-8-fluoro-6-methylquinoline | C10H7BrFN | 240.07 | Bromo, Fluoro, Methyl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-methylquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-9(12)4-7-3-8(11)5-13-10(6)7/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMCMTCCDSFGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736621 | |
| Record name | 3-Bromo-8-methylquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858467-31-9 | |
| Record name | 3-Bromo-8-methyl-6-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858467-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-methylquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Chemistry of 3 Bromo 8 Methylquinolin 6 Amine
Chemical Transformations at the Bromine Center (C-3 Position)
The bromine atom at the C-3 position of 3-Bromo-8-methylquinolin-6-amine is a versatile handle for introducing a wide range of substituents onto the quinoline (B57606) core. This is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are instrumental in modifying the C-3 position.
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly valuable for the arylation of this compound, enabling the synthesis of 3-aryl-8-methylquinolin-6-amine derivatives.
While specific studies detailing an extensive investigation of Suzuki-Miyaura coupling on this compound are not widely available in the reviewed literature, the general applicability of this reaction to bromoquinolines is well-established. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated, suggesting a similar reactivity profile for the title compound. scirp.org The reaction typically employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate (B84403) in a suitable solvent system like 1,4-dioxane (B91453) and water. scirp.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-amino Aromatic Compounds This table is illustrative and based on reactions with similar substrates. Specific conditions for this compound may vary.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | scirp.org |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | scirp.org |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | scirp.org |
The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction allows for the introduction of alkynyl moieties at the C-3 position of this compound.
Specific research on the Sonogashira coupling of this compound is limited in the available literature. However, the successful Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes indicates the feasibility of this transformation. nih.gov Typical conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov
Table 2: General Conditions for Sonogashira Coupling of Bromo-amino Heterocycles This table is illustrative and based on reactions with similar substrates. Specific conditions for this compound may vary.
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | nih.gov |
| Ethynylbenzene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | nih.gov |
| 1-Hexyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. While this compound already possesses an amino group, this reaction could theoretically be employed to introduce a different amine at the C-3 position, leading to di-amino substituted quinolines. However, the presence of the existing C-6 amino group could lead to self-coupling or other side reactions, making selective amination at the C-3 position challenging without prior protection of the C-6 amine.
Studies specifically detailing the Buchwald-Hartwig amination of this compound are scarce. However, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrates that sequential and selective aminations on a di-halogenated quinoline are possible by carefully controlling the reaction conditions. researchgate.net This suggests that with appropriate optimization, a similar strategy could be applied to introduce a new amino group at the C-3 position of a protected this compound derivative.
Nucleophilic Substitution Reactions Involving Bromine Displacement
While palladium-catalyzed reactions are highly efficient, direct nucleophilic aromatic substitution (SNAr) of the bromine at the C-3 position of this compound is also a potential transformation pathway. The feasibility of SNAr reactions on haloquinolines is often dependent on the electronic nature of the quinoline ring and the presence of activating groups. The introduction of a nitro group, for example, can activate an adjacent bromo group towards nucleophilic substitution. semanticscholar.orgnih.gov
Direct nucleophilic displacement of the bromine in this compound without such activation is expected to be challenging due to the electron-rich nature of the quinoline ring system. However, under forcing conditions or with highly reactive nucleophiles, this transformation might be achievable.
Chemical Modifications of the Amine Functionality (C-6 Position)
The primary amine group at the C-6 position of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Common reactions involving aromatic amines include acylation, alkylation, and diazotization followed by subsequent transformations.
Detailed studies on the chemical modifications of the amine functionality specifically for this compound are not extensively reported. However, the reactivity of the 6-aminoquinoline (B144246) scaffold is well-documented, providing a basis for predicting its chemical behavior. For example, the synthesis of functionalized 6-aminoquinolines often involves reactions such as the formation of amides, sulfonamides, or the introduction of alkyl groups.
Table 3: Potential Chemical Modifications of the C-6 Amine Group This table outlines plausible reactions based on the general reactivity of aromatic amines.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(3-Bromo-8-methylquinolin-6-yl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride | N-(3-Bromo-8-methylquinolin-6-yl)benzenesulfonamide |
| Alkylation | Methyl iodide | N-Methyl-3-bromo-8-methylquinolin-6-amine |
| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl-3-bromo-8-methylquinolin-6-amine |
| Diazotization | NaNO₂, HCl | 3-Bromo-8-methylquinolin-6-yl diazonium chloride |
The diazotization of the C-6 amino group would yield a diazonium salt, a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents such as halogens, cyano, or hydroxyl groups, or coupling reactions to form azo compounds.
Acylation and Sulfonylation Reactions of the Amino Group
The amino group (-NH₂) at the 6-position of the quinoline ring is a primary site for nucleophilic attack, readily undergoing acylation and sulfonylation reactions. These reactions are fundamental in modifying the electronic properties of the quinoline system and for the synthesis of various derivatives.
Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This results in the formation of an amide linkage. For instance, the reaction with acetyl chloride would yield N-(3-bromo-8-methylquinolin-6-yl)acetamide.
Sulfonylation follows a similar pathway, where the amino group reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form a sulfonamide. These reactions are typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated.
The reactivity of the amino group can be influenced by the electronic nature of the quinoline ring. The bromine atom at the C-3 position, being electron-withdrawing, can slightly decrease the nucleophilicity of the amino group compared to an unsubstituted 6-aminoquinoline. However, the methyl group at C-8, being electron-donating, can partially counteract this effect.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
Reductive Amination Pathways for New Aminoquinolines
Reductive amination is a powerful method for forming new carbon-nitrogen bonds, and it can be applied to synthesize novel aminoquinolines. wikipedia.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
While direct reductive amination starting from this compound would involve its amino group reacting with a carbonyl compound, a more common strategy in quinoline chemistry is the reductive amination of a quinoline N-oxide. For example, quinoline N-oxides can react with various amines in the presence of a reducing agent to yield aminated quinolines. researchgate.net Another approach involves the dearomatization of the quinoline ring, followed by hydroamination. For instance, a 1,2-reductive dearomatization of quinolines can be followed by a copper(I) hydride-catalyzed enantioselective hydroamination to produce 4-amino-1,2,3,4-tetrahydroquinolines. nih.gov
These pathways offer versatile routes to introduce new amino functionalities onto the quinoline scaffold, expanding the library of accessible derivatives for various applications.
Directed Functionalization via Amine Coordination
The nitrogen atom of the amino group at the C-6 position, and more significantly, the nitrogen atom within the quinoline ring, can act as directing groups in metal-catalyzed C-H functionalization reactions. researchgate.netacs.org This strategy allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds.
The nitrogen atom can coordinate to a transition metal catalyst, bringing the metal center in close proximity to specific C-H bonds and facilitating their cleavage. This approach is particularly effective for the functionalization of the quinoline core. For instance, the 8-aminoquinoline (B160924) moiety is a well-established and powerful directing group in transition metal-catalyzed C-H bond functionalization. researchgate.net This directing ability enables a wide range of transformations, including arylation, alkylation, and amination of C-H bonds. nih.gov
In the context of this compound, the quinoline nitrogen can direct the functionalization of C-H bonds at various positions, although the existing substituents will influence the regioselectivity. The presence of the amino group can also participate in chelation, further guiding the catalyst to specific sites.
Reactivity of the Methyl Group (C-8 Position)
The methyl group at the C-8 position of the quinoline ring is a site of significant reactivity, primarily through C(sp³)–H bond functionalization and oxidation reactions.
C(sp³)–H Functionalization Methodologies for 8-Methylquinolines
The C(sp³)–H bonds of the 8-methyl group are amenable to functionalization through various transition metal-catalyzed reactions. nih.gov The proximity of the quinoline's nitrogen atom allows it to act as a chelating directing group, facilitating the activation of the benzylic C-H bonds of the methyl group. nih.gov This has led to the development of numerous methods for C-C and C-X (where X is a heteroatom) bond formation. nih.gov
These methodologies include:
Alkylation: Direct alkylation of the 8-methyl group can be achieved using olefins in the presence of ruthenium or rhodium catalysts. acs.org
Arylation: Palladium-catalyzed arylation of the benzylic C-H bond of 8-methylquinolines provides access to 8-aroylquinolines. acs.org
Iodination and Acetoxylation: Palladium catalysis can also be used for the selective iodination or acetoxylation of the C(sp³)–H bond of 8-methylquinolines, offering a gateway to a variety of C8-substituted quinolines. acs.org
These reactions often proceed through the formation of a five-membered metallacycle intermediate. acs.org Both metal-catalyzed and, more recently, metal-free strategies have been developed for the functionalization of 8-methylquinolines. nih.govtandfonline.com
| Functionalization | Catalyst System Example | Product Type |
| Alkylation | [RuCl₂(p-cymene)]₂ | 8-Alkylquinoline |
| Arylation | Pd(II) | 8-Aroylquinoline |
| Iodination | Pd(II) | 8-(Iodomethyl)quinoline |
| Acetoxylation | Pd(II) | 8-(Acetoxymethyl)quinoline |
Oxidation Reactions at the Methyl Substituent
The methyl group at the C-8 position can be selectively oxidized to afford various functional groups, most notably an aldehyde or a carboxylic acid. The resonance stability of the quinoline ring system suggests that oxidation will preferentially occur at the methyl group. pvamu.edu
Common oxidizing agents and the resulting products include:
Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of methylquinolines to the corresponding quinoline aldehydes (quinolinaldehydes). scholaris.ca However, its toxicity and potential for side products can be a drawback. scholaris.ca
Iodine in DMSO (I₂-DMSO): A metal-free and convenient method for the synthesis of quinoline formaldehydes involves the direct oxidative C-H bond functionalization of methylquinolines using an iodine-DMSO system. scholaris.ca
Palladium(II) Catalysts: Homogeneous catalytic systems using Pd(II) complexes can achieve regioselective aerobic oxidation of 8-methylquinolines to the corresponding 8-quinolylmethyl acetates in high yields. nih.govrsc.org Further oxidation can lead to the formation of 8-quinoline carboxylic acids as minor products. rsc.org
Enzymatic Oxidation: Enzymatic methods offer a green and efficient strategy for the site-selective oxidation of quinoline derivatives. rsc.orgnih.gov
Electrophilic and Nucleophilic Reactivity of the Quinoline Heterocycle in this compound
The quinoline ring system in this compound is a bicyclic heteroaromatic compound, and its reactivity is a blend of the properties of its constituent benzene (B151609) and pyridine rings. nih.govresearchgate.net The presence of the nitrogen atom makes the pyridine ring electron-deficient, while the benzene ring is comparatively electron-rich. The substituents—bromo, methyl, and amino groups—further modulate this reactivity.
Electrophilic Substitution:
Quinoline itself undergoes electrophilic aromatic substitution (EAS) primarily on the benzene ring, at the C-5 and C-8 positions, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. numberanalytics.comuop.edu.pk In this compound:
The amino group at C-6 is a strong activating group and is ortho-, para-directing. This would strongly favor electrophilic attack at the C-5 and C-7 positions.
The methyl group at C-8 is a weak activating group and is ortho-, para-directing.
The bromo group at C-3 is a deactivating group but is ortho-, para-directing.
Nucleophilic Substitution:
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. researchgate.netuop.edu.pk In this compound, the C-3 position is already occupied by a bromine atom. While nucleophilic displacement of this bromine is possible, it would depend on the reaction conditions and the nature of the nucleophile. Generally, halogens at the C-2 and C-4 positions are more readily displaced by nucleophiles.
The reactivity of the quinoline heterocycle is thus a rich and complex field, with the electronic effects of the various substituents playing a crucial role in determining the outcome of both electrophilic and nucleophilic reactions.
Site Selectivity Considerations in Substitution Reactions
The directing effects of the substituents on the quinoline ring are the primary determinants of site selectivity in substitution reactions. In the case of this compound, the interplay between the electron-donating amino group (-NH2), the electron-withdrawing bromo group (-Br), and the weakly activating methyl group (-CH3) dictates the most probable sites for electrophilic and nucleophilic attack.
The 6-amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system, increasing the electron density at the positions ortho and para to it. In the context of the this compound molecule, the positions ortho to the amino group are C5 and C7. The position para to the amino group is C3, which is already substituted with a bromine atom. Therefore, electrophilic attack would be strongly directed towards the C5 and C7 positions.
Conversely, the bromine atom at the C3 position is a deactivating group, yet it also acts as an ortho, para-director. pressbooks.pub This is a common characteristic of halogens in aromatic systems. However, its deactivating nature means that reactions at the positions it directs to (C2 and C4) will be slower than those directed by the strongly activating amino group.
The 8-methyl group is a weakly activating group and an ortho, para-director. It directs towards the C7 (ortho) and C5 (para) positions. This directive effect reinforces the strong directing effect of the 6-amino group towards the same positions.
Considering these combined effects, electrophilic substitution reactions on this compound are most likely to occur at the C5 and C7 positions . The strong activation and directing influence of the 6-amino group, reinforced by the 8-methyl group, will overwhelmingly favor substitution at these sites over those directed by the deactivating bromo group.
In the context of nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing bromine atom at the C3 position makes this site susceptible to attack by strong nucleophiles, especially if the ring is further activated by an electron-withdrawing group or through the formation of a quinolinium salt. However, the strong electron-donating nature of the amino group at C6 would generally disfavor nucleophilic attack on the benzene ring portion of the quinoline system.
Detailed research findings on the specific substitution reactions of this compound are not extensively reported in publicly available literature. However, based on the fundamental principles of substituent effects in aromatic systems, the following table summarizes the predicted site selectivity for different types of substitution reactions.
Table 1: Predicted Site Selectivity in Substitution Reactions of this compound
| Reaction Type | Predicted Primary Reaction Site(s) | Rationale |
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts) | C5 and C7 | Strong directing and activating effect of the 6-amino group, reinforced by the 8-methyl group. |
| Nucleophilic Aromatic Substitution | C3 | Susceptible to attack due to the presence of the bromo leaving group, although the overall ring is electron-rich. |
Further empirical studies are necessary to confirm these predictions and to fully elucidate the reactivity and transformation chemistry of this specific quinoline derivative. The steric hindrance posed by the 8-methyl group might also play a role in favoring substitution at the C5 position over the C7 position in certain electrophilic reactions.
Application of 3 Bromo 8 Methylquinolin 6 Amine As a Synthetic Building Block
Synthesis of Complex Quinoline-Based Architectures and Conjugates
The structural framework of 3-Bromo-8-methylquinolin-6-amine makes it an ideal starting material for the synthesis of complex quinoline-based molecules and conjugates. The presence of both a halogen and an amino group allows for sequential or orthogonal functionalization, enabling the introduction of various substituents and the construction of elaborate molecular designs.
A significant application of this compound is its use as a key intermediate in the synthesis of novel fungicides. google.com The compound is specifically designed for the elaboration into more complex structures that exhibit fungicidal activity. google.com While the full details of the subsequent synthetic steps are proprietary, the patent literature indicates that the amine and bromo functionalities are crucial for building the final active molecules. google.com The general approach involves leveraging these reactive handles to append other molecular fragments, ultimately leading to the target fungicidal compounds.
The synthetic utility of this building block can be further understood by examining analogous reactions reported for other substituted quinolines. For instance, the bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups, thereby creating complex quinoline-based architectures.
Similarly, the amino group at the 6-position can be readily acylated, alkylated, or used as a handle for the attachment of other molecular entities through amide bond formation or reductive amination. This dual functionality is highly advantageous for creating conjugates where the quinoline (B57606) core is linked to other bioactive molecules, polymers, or solid supports.
Table 1: Potential Reactions for the Functionalization of this compound
| Reaction Type | Functional Group | Reagents and Conditions | Potential Product Class |
| Suzuki Coupling | 3-Bromo | Arylboronic acid, Pd catalyst, base | 3-Aryl-8-methylquinolin-6-amines |
| Heck Coupling | 3-Bromo | Alkene, Pd catalyst, base | 3-Alkenyl-8-methylquinolin-6-amines |
| Sonogashira Coupling | 3-Bromo | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-8-methylquinolin-6-amines |
| Buchwald-Hartwig Amination | 3-Bromo | Amine, Pd catalyst, base | 3-Amino-8-methylquinolin-6-amines |
| Amide Coupling | 6-Amine | Acyl chloride or carboxylic acid, coupling agent | N-(3-Bromo-8-methylquinolin-6-yl)amides |
| Reductive Amination | 6-Amine | Aldehyde or ketone, reducing agent | N-Alkyl-(3-bromo-8-methylquinolin-6-yl)amines |
Development of Chemical Libraries through Strategic Functionalization
The strategic positioning of the bromo and amino groups on the this compound scaffold makes it an excellent candidate for the development of chemical libraries. By systematically varying the substituents at these two positions, a large and diverse collection of compounds can be generated for high-throughput screening in drug discovery and other applications.
The bromine atom at the 3-position can be functionalized using a variety of cross-coupling reactions to introduce a first point of diversity. Subsequently, the amino group at the 6-position can be modified to introduce a second set of diverse substituents. This combinatorial approach allows for the rapid generation of a library of analogues with tailored properties. For example, a library of 3-aryl-6-amido-quinolines could be synthesized by first performing a Suzuki coupling with a panel of arylboronic acids, followed by acylation of the resulting amines with a selection of carboxylic acids.
This strategy is particularly valuable in medicinal chemistry, where the exploration of the chemical space around a core scaffold is essential for identifying lead compounds with optimal activity and pharmacokinetic properties. The quinoline core itself is a well-established pharmacophore found in numerous approved drugs, and libraries based on the this compound scaffold could lead to the discovery of new therapeutic agents. The use of this compound as an intermediate in the synthesis of fungicides is a testament to its potential in generating biologically active molecules. google.com
Table 2: Exemplary Library Synthesis from this compound
| Step | Reaction | Reactants | Library Core Structure |
| 1 | Suzuki Coupling | This compound + R¹-B(OH)₂ | 3-R¹-8-methylquinolin-6-amine |
| 2 | Amide Coupling | 3-R¹-8-methylquinolin-6-amine + R²-COOH | 3-R¹-N-(R²-carbonyl)-8-methylquinolin-6-amine |
Where R¹ and R² represent a diverse set of chemical moieties.
Utilization in Materials Science Research (e.g., precursors for optoelectronic compounds)
Quinoline and its derivatives have garnered significant interest in materials science due to their unique electronic and photophysical properties. They are often incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The this compound scaffold possesses features that make it a promising precursor for the synthesis of novel materials in this domain.
The extended π-system of the quinoline ring provides a basis for fluorescence and charge transport. The introduction of substituents at the 3- and 6-positions can be used to tune the electronic properties of the molecule, such as the HOMO-LUMO energy gap, which in turn influences the emission color and efficiency of potential OLED materials.
The bromine atom at the 3-position can be replaced with various electron-donating or electron-withdrawing groups through cross-coupling reactions. This modification can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in the design of fluorescent materials with large Stokes shifts and solvatochromic properties.
The amino group at the 6-position can also be functionalized to attach the quinoline core to polymer backbones or other molecular frameworks, leading to the development of new functional polymers or dendrimers with tailored optoelectronic properties. For instance, polymerization of a suitably functionalized derivative of this compound could lead to materials with applications in organic electronics.
While direct research on the materials science applications of this compound is not yet prevalent in the literature, the known properties of other substituted quinolines suggest that this compound is a valuable platform for the design and synthesis of next-generation optoelectronic materials.
Table 3: Potential Optoelectronic Properties Modulated by Functionalization
| Functionalization Position | Type of Substituent | Potential Effect on Properties |
| 3-position (via Br) | Electron-donating groups | Red-shift in absorption/emission, increased HOMO level |
| 3-position (via Br) | Electron-withdrawing groups | Blue-shift in absorption/emission, decreased LUMO level |
| 6-position (via NH₂) | Extended π-conjugated systems | Enhanced charge transport, altered emission wavelength |
| 6-position (via NH₂) | Polymerizable groups | Formation of functional polymers for organic electronics |
This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its utility has been demonstrated in the synthesis of complex, biologically active molecules such as fungicides. Furthermore, its chemical structure is ideally suited for the combinatorial synthesis of diverse chemical libraries for drug discovery and for the development of novel materials with tunable optoelectronic properties. As research continues to uncover the full potential of this compound, it is expected to play an increasingly important role in the advancement of chemistry, medicine, and materials science.
Advanced Characterization Techniques for 3 Bromo 8 Methylquinolin 6 Amine and Its Derivatives
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic techniques are indispensable for determining the molecular structure of complex organic molecules like 3-Bromo-8-methylquinolin-6-amine . These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For a compound such as This compound , both ¹H and ¹³C NMR would be essential for confirming its structure.
¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of This compound , distinct signals would be expected for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromine, methyl, and amine substituents. The methyl group would likely appear as a singlet in the upfield region (around 2.5-2.8 ppm) chemicalbook.com. The protons on the quinoline ring would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The amine (NH₂) protons would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in This compound . The spectrum would display ten signals corresponding to the ten carbon atoms of the 8-methylquinoline (B175542) core. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, carbons attached to the electronegative bromine and nitrogen atoms would be shifted downfield. The carbon of the methyl group would appear at the most upfield position.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~8.7 | C2: ~150 |
| H4 | ~8.0 | C3: ~120 (C-Br) |
| H5 | ~7.2 | C4: ~135 |
| H7 | ~7.0 | C4a: ~147 |
| -CH₃ | ~2.6 (s, 3H) | C5: ~125 |
| -NH₂ | ~4.5 (br s, 2H) | C6: ~145 (C-NH₂) |
| C7: ~115 | ||
| C8: ~130 (C-CH₃) | ||
| C8a: ~128 | ||
| -CH₃: ~18 |
Note: The data in this table is predictive and based on the analysis of similar quinoline derivatives. Actual experimental values may vary.
Mass Spectrometry (MS, HRMS, GC-MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a standard mass spectrum of This compound , the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₁₀H₉BrN₂), confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a derivative of This compound , GC-MS could be used to separate it from a reaction mixture and obtain its mass spectrum for identification.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would show characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3500 (two bands for primary amine) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic, -CH₃) | Stretching | 2850-2960 |
| C=N, C=C (Aromatic Ring) | Stretching | 1500-1600 |
| N-H (Amine) | Bending | 1580-1650 |
| C-Br | Stretching | 500-600 |
The presence of a primary amine would be confirmed by two sharp bands in the N-H stretching region. libretexts.org The aromatic C-H and C=C stretching vibrations would confirm the presence of the quinoline ring system.
Computational and Theoretical Investigations of 3 Bromo 8 Methylquinolin 6 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can provide valuable information about a molecule's structure, stability, and reactivity. For a molecule like 3-Bromo-8-methylquinolin-6-amine, DFT calculations would be instrumental in understanding how the bromo, methyl, and amine substituents influence the electronic nature of the quinoline (B57606) core.
Recent studies on various quinoline derivatives have successfully employed DFT to analyze their properties. ekb.egarabjchem.org These studies typically utilize basis sets like B3LYP/6-31G'(d,p) to optimize the molecular geometry and predict various electronic parameters. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO represents its ability to accept electrons, indicating its electrophilic character.
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions. While specific data for this compound is unavailable, related research on other quinoline derivatives demonstrates the utility of FMO analysis in predicting their chemical behavior. ekb.egarabjchem.org
A hypothetical data table for FMO analysis of this compound, were the data available, would resemble the following:
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would be invaluable for visually identifying the electron-rich and electron-poor areas. This would offer a clear prediction of the sites for electrophilic and nucleophilic substitution. Studies on similar heterocyclic systems have shown that MEP analysis accurately predicts the reactive sites. nih.govekb.eg
Mechanistic Studies of Chemical Reactions Involving this compound
Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and designing new synthetic routes. For this compound, mechanistic studies would focus on how the molecule behaves in various chemical transformations. This could involve investigating the role of catalysts, the formation of intermediates, and the transition states of reactions.
While no specific mechanistic studies for this compound have been reported, research on the amination and functionalization of other quinoline and heterocyclic systems provides a foundation for what such studies might entail. nih.gov Computational methods, often in conjunction with experimental work, are crucial for elucidating complex reaction pathways.
Prediction of Regioselectivity and Reaction Pathways in Quinoline Functionalization
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a central challenge in organic synthesis. The quinoline ring system has multiple positions where functionalization can occur, and the existing substituents on this compound (bromo, methyl, and amine groups) will direct incoming reagents to specific positions.
Predicting the regioselectivity of functionalization reactions on this molecule would involve considering the electronic and steric effects of the substituents. Computational tools can model the reaction pathways for the addition of various electrophiles and nucleophiles, predicting the most likely products. Extensive research has been conducted on the regioselective functionalization of the quinoline scaffold, employing various catalytic systems and directing groups to achieve high selectivity at different positions (C2, C3, C4, C8, etc.). mdpi.comacs.orgacs.orgnih.govnih.gov These established principles would be directly applicable to predicting the reactivity of this compound.
A hypothetical table outlining predicted regioselectivity for a common reaction, such as electrophilic aromatic substitution, might look like this:
| Position on Quinoline Ring | Predicted Reactivity | Rationale |
| C2 | Data not available | Based on electronic and steric effects |
| C4 | Data not available | Based on electronic and steric effects |
| C5 | Data not available | Based on electronic and steric effects |
| C7 | Data not available | Based on electronic and steric effects |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 3-Bromo-8-methylquinolin-6-amine, and how do they validate its purity and structure?
- Methodological Answer : Use (400 MHz, CDCl) to confirm proton environments, as demonstrated by δ 8.09–2.58 ppm shifts in related bromoquinoline derivatives . Mass spectrometry (e.g., FABMS) can verify molecular ions (e.g., m/z 251/253 for brominated analogs) . X-ray crystallography provides definitive 3D structural confirmation, while HPLC (≥97% purity) ensures purity .
Q. What synthetic routes are effective for preparing this compound, and how can intermediates be optimized?
- Methodological Answer : Condensation reactions with methylamine in THF, followed by column chromatography (MeOH:DCM 1:99), yield high-purity products . Optimize intermediates like 8-(bromomethyl)-6-fluoroquinoline via controlled bromination and amine coupling, monitoring by TLC .
Q. What safety protocols are critical when handling brominated quinoline derivatives?
- Methodological Answer : Use PPE (gloves, goggles) to avoid inhalation/contact. Store separately from oxidizing agents, and dispose of waste via certified biohazard contractors . Light-sensitive compounds require amber vials and inert atmospheres .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and methyl substituents influence the compound’s reactivity in transition metal coordination?
- Methodological Answer : The bromo group acts as a σ-donor, while the methyl group introduces steric hindrance, affecting ligand geometry. Use titration with Pd(II)/Pt(II) salts to study binding constants. Compare coordination shifts to tetrahydroquinoline analogs .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate conflicting NMR/IR results using high-resolution mass spectrometry (HRMS) and computational modeling (DFT). For example, ambiguous NOE signals can be clarified via 2D-COSY experiments .
Q. What strategies enable the design of fluorescent probes using this compound as a scaffold?
- Methodological Answer : Functionalize the amine group with fluorophores (e.g., dansyl chloride) and assess Stokes shifts via fluorescence spectroscopy. Compare quantum yields to 8-amidoquinoline zinc sensors .
Q. How does this compound compare to its tetrahydroisoquinoline analogs in catalytic applications?
- Methodological Answer : Test catalytic efficiency in Suzuki-Miyaura couplings. The planar quinoline ring may enhance π-π interactions vs. the flexible tetrahydroisoquinoline. Monitor turnover frequencies (TOF) using GC-MS .
Q. What experimental conditions stabilize this compound under acidic or basic conditions?
- Methodological Answer : Conduct stability studies in pH 3–11 buffers at 25–60°C. Analyze degradation products via LC-MS. The methyl group may reduce hydrolysis rates compared to non-methylated analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
